Bromo[(3,5-dibromophenyl)methyl]mercury
Description
Bromo[(3,5-dibromophenyl)methyl]mercury is an organomercury compound with the chemical formula C₇H₅Br₃Hg. It features a mercury atom bonded to a bromine atom and a benzyl group substituted with bromine at the 3- and 5-positions of the phenyl ring. Organomercury compounds are historically notable for their antimicrobial properties and use in catalysis, though their high toxicity necessitates careful handling .
The compound is part of a broader class of mercury halides with aryl or alkyl substituents, as documented in the Pharos Project database, which catalogs mercury compounds for regulatory and research purposes . Its synthesis likely involves mercury(II) bromide reacting with a (3,5-dibromophenyl)methyl Grignard reagent or via transmetallation.
Properties
CAS No. |
97578-06-8 |
|---|---|
Molecular Formula |
C7H5Br3Hg |
Molecular Weight |
529.42 g/mol |
IUPAC Name |
bromo-[(3,5-dibromophenyl)methyl]mercury |
InChI |
InChI=1S/C7H5Br2.BrH.Hg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q;;+1/p-1 |
InChI Key |
WZVCLIBHMOPFKY-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C[Hg]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Bromination of Precursor Aromatic Systems
The synthesis begins with the preparation of the (3,5-dibromophenyl)methyl group. A toluene derivative serves as the starting material, undergoing electrophilic aromatic bromination.
Step 1: Synthesis of 3,5-Dibromotoluene
Toluene is brominated using bromine ($$Br2$$) in the presence of a Lewis acid catalyst (e.g., $$FeBr3$$) to yield 3,5-dibromotoluene. The reaction proceeds via electrophilic substitution, with the methyl group directing bromination to the meta positions.
Step 2: Side-Chain Bromination to (3,5-Dibromophenyl)Methyl Bromide
The methyl group of 3,5-dibromotoluene is brominated using $$N$$-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in $$CCl_4$$. This produces (3,5-dibromophenyl)methyl bromide, a critical intermediate.
Mercuration Strategies
Grignard Reagent Approach
The (3,5-dibromophenyl)methyl bromide is converted to a Grignard reagent, which subsequently reacts with mercury(II) bromide ($$HgBr_2$$):
Formation of the Grignard Reagent :
$$
\text{(3,5-Dibromophenyl)methyl bromide} + Mg \xrightarrow{\text{THF}} \text{(3,5-Dibromophenyl)methyl magnesium bromide}
$$Reaction with Mercury(II) Bromide :
$$
\text{(3,5-Dibromophenyl)methyl MgBr} + HgBr2 \rightarrow \text{Bromo[(3,5-dibromophenyl)methyl]mercury} + MgBr2
$$
This method, adapted from analogous organomercury syntheses, achieves moderate yields (60–75%) but requires anhydrous conditions.
Direct Mercuration of (3,5-Dibromophenyl)Methyl Bromide
A one-pot reaction involves heating (3,5-dibromophenyl)methyl bromide with elemental mercury in dimethylformamide (DMF) at 80–100°C for 12–24 hours:
$$
\text{(3,5-Dibromophenyl)methyl bromide} + Hg \xrightarrow{\text{DMF}} \text{this compound} + HBr
$$
Yields here are lower (40–55%) due to side reactions, but the method avoids moisture-sensitive intermediates.
Reaction Mechanisms and Kinetic Considerations
Chemical Reactions Analysis
Types of Reactions
Bromo[(3,5-dibromophenyl)methyl]mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.
Complex Formation: The compound can form complexes with other ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on
Comparison with Similar Compounds
Structural and Electronic Differences
| Compound Name | Substituents on Aryl/Alkyl Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Bromo(phenyl)mercury | Phenyl (no substituents) | ~361.6 | Simpler structure; lower steric hindrance and electron-withdrawing effects. |
| Bromo[(pentafluorophenyl)methyl]mercury | C₆F₅CH₂- | ~475.3 | Strong electron-withdrawing F substituents enhance electrophilicity of Hg. |
| Bromo(trifluoromethyl)mercury | CF₃- | ~332.5 | Linear structure; high volatility and reactivity due to -CF₃ group. |
| Bromo[(3,5-dichlorophenyl)methyl]mercury | 3,5-Cl₂C₆H₃CH₂- | ~412.9 | Cl atoms provide moderate electron withdrawal compared to Br. |
| This compound | 3,5-Br₂C₆H₃CH₂- | 530.3 | High molecular weight; Br substituents increase steric bulk and electronegativity. |
Key Observations :
- Steric hindrance : The 3,5-dibromo arrangement creates significant steric bulk, which may reduce nucleophilic attack rates compared to less substituted compounds like bromo(phenyl)mercury.
Reactivity and Stability
- Thermal stability : Heavily halogenated compounds like this compound are expected to exhibit higher thermal stability due to increased molecular weight and stronger C-Br bonds compared to chloro or fluoro analogs .
- Solubility : Brominated aryl groups likely reduce solubility in polar solvents compared to trifluoromethyl or methoxy derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bromo[(3,5-dibromophenyl)methyl]mercury, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves transmetalation or alkylation reactions. For example, mercury(II) bromide reacts with (3,5-dibromophenyl)methyl magnesium bromide in anhydrous THF under inert atmosphere. Yield optimization requires precise stoichiometric control (1:1 molar ratio of HgBr₂ to Grignard reagent) and low temperatures (−78°C to 0°C) to minimize side reactions like dimerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to residual mercury impurities .
- Key Variables : Temperature, solvent polarity, and reaction time.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (3,5-dibromophenyl group) appear as doublets (δ 7.4–7.8 ppm, ), while the Hg–CH₂ signal is deshielded (δ 2.8–3.2 ppm).
- IR : C–Br stretches (550–600 cm⁻¹) and Hg–C vibrations (480–520 cm⁻¹).
- X-ray crystallography : Confirms the linear coordination geometry of Hg (bond angles ~180° between Hg, Br, and CH₂ group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
